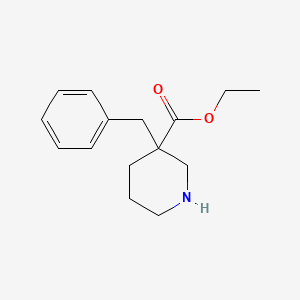

Ethyl 3-benzylpiperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

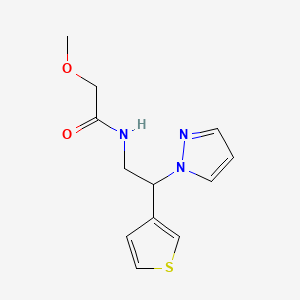

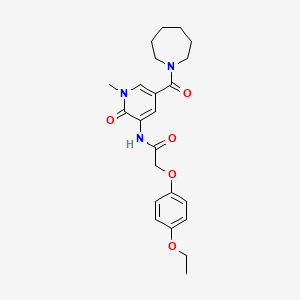

Ethyl 3-benzylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2 . Its average mass is 247.333 Da and its monoisotopic mass is 247.157227 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate was synthesized by a nucleophilic substitution (SN2) reaction involving piperidine-3-carboxylic acid ethyl ester and 2-bromoethylamine hydrobromide .Molecular Structure Analysis

The linear formula of Ethyl 3-benzylpiperidine-3-carboxylate is C15H21NO2 . The SMILES string representation is O=C(OCC)[C@]1(CC2=CC=CC=C2)CNCCC1 .Physical And Chemical Properties Analysis

Ethyl 3-benzylpiperidine-3-carboxylate is a solid compound . Its molecular weight is 247.338.Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Benzyl Esters

A method involving the use of 2-benzyloxy-1-methylpyridinium triflate has been developed to mediate esterification reactions between this reagent and carboxylic acids. This approach ensures that alcohols, phenols, amides, and other sensitive functionalities are not affected, providing a robust pathway to obtain benzyl esters, including from amino acid and sugar derivatives (Tummatorn, Albiniak, & Dudley, 2007).

Amide Formation Mechanisms

Research into the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has provided insights into the chemical interactions between carboxylic acid and amine. Studies utilized ethylenediamine and benzylamine as amines to explore how these compounds react in the presence of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), offering a deeper understanding of amide bond formation in biological and synthetic contexts (Nakajima & Ikada, 1995).

Biochemical and Pharmacological Insights

Enzymatic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a compound related by functionality to Ethyl 3-benzylpiperidine-3-carboxylate, has been subject to kinetic resolution to obtain specific enantiomers. This process, facilitated by lipase-catalyzed transesterification reactions, underscores the potential of enzymatic methods in achieving high enantiomeric excess and selectivity, pivotal in the synthesis of pharmaceuticals (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Oxygenation Studies

The modification of pyridine and aniline ligands in diiron(II) complexes with benzyl and ethyl groups has been studied for its implications in mimicking the active sites of certain enzymes. This research provides valuable insights into the structural requirements for achieving specific biochemical reactivities, relevant in the context of modeling and studying enzyme functions (Carson & Lippard, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-benzylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRFNAHXZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzylpiperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)